molecular formula C13H8ClN5 B13963620 2-Chloro-4,6-di(pyridin-3-yl)-1,3,5-triazine

2-Chloro-4,6-di(pyridin-3-yl)-1,3,5-triazine

Cat. No.: B13963620
M. Wt: 269.69 g/mol
InChI Key: MDUFXMYBEFYIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine typically involves the sequential substitution of the chlorides in cyanuric chloride by pyridinyl groups. One common method is the nucleophilic substitution reaction where cyanuric chloride reacts with 3-pyridylamine under controlled conditions to yield the desired triazine derivative .

Industrial Production Methods

Industrial production of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazine, while coupling reactions would result in biaryl compounds.

Scientific Research Applications

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is believed to interact with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-di-3-pyridinyl-1,3,5-triazine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a compound of significant interest.

Properties

Molecular Formula

C13H8ClN5

Molecular Weight

269.69 g/mol

IUPAC Name

2-chloro-4,6-dipyridin-3-yl-1,3,5-triazine

InChI

InChI=1S/C13H8ClN5/c14-13-18-11(9-3-1-5-15-7-9)17-12(19-13)10-4-2-6-16-8-10/h1-8H

InChI Key

MDUFXMYBEFYIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC(=N2)Cl)C3=CN=CC=C3

Origin of Product

United States

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